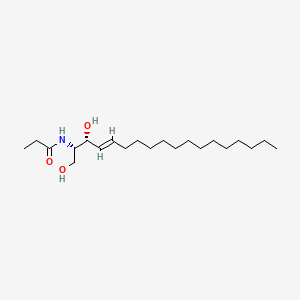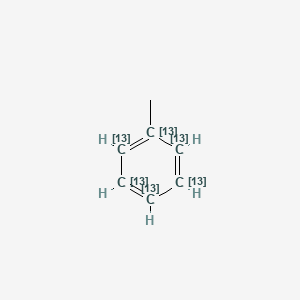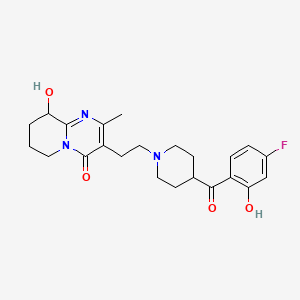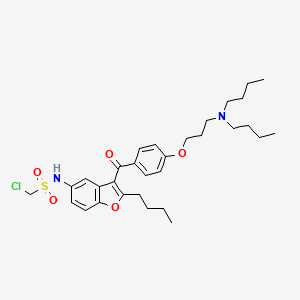
C3神经酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C3 Ceramide, also known as N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecenyl]propanamide, is a type of sphingolipid . It is not only a structural lipid but also a multifunctional and bioactive molecule with key roles in many important cellular pathways .
Synthesis Analysis
Ceramides are synthesized through a complex process involving numerous types of sphingolipids with various physiological functions . The synthesis of ceramides with varying acyl chain lengths is regulated by six ceramide synthases . A procedure for the preparation of ceramides by direct coupling of long-chain bases and fatty acids in the presence of a mixed carbodiimide has been described .Molecular Structure Analysis
Ceramides are a family of lipid molecules, composed of sphingosine and a fatty acid, and transported by lipoproteins (primarily by low-density lipoproteins) in the bloodstream . They are distinguished by their sphingoid base and saturation state and can be converted to more complex sphingolipid species by addition of phosphocholine, acyl, phosphate, and carbohydrates .Chemical Reactions Analysis
Ceramides are generated by de novo synthesis, salvage of sphingosine, and breakdown of complex sphingolipids, including sphingomyelin . Biochemical evidence demonstrated that the bacterial pathway operates in a different order from that in eukaryotes .Physical And Chemical Properties Analysis
Ceramides are extremely hydrophobic and thus cannot exist in suspension in aqueous media . They increase the molecular order (rigidity) of phospholipids in membranes . Ceramides also possess a marked intrinsic negative curvature that facilitates the formation of inverted hexagonal phases .科学研究应用
Breast Cancer Biology and Therapy
Ceramide plays a pivotal role in breast cancer due to its impact on cell death and survival. Beyond its well-established effects, recent evidence highlights the importance of ceramide turnover to downstream sphingolipids. These include sphingomyelin, hexosylceramides, sphingosine-1-phosphate, and ceramide-1-phosphate. These alterations drive pro-tumorigenic phenotypes such as proliferation, survival, migration, stemness, and therapy resistance . Researchers are actively investigating how manipulating ceramide metabolism could lead to novel therapeutic strategies for breast cancer.
Cardiovascular Disease Risk Stratification
Circulating ceramides have emerged as efficient risk stratifiers for atherosclerotic cardiovascular disease (CVD). Researchers have developed risk scores based on serum ceramide concentrations, which are now used in clinical practice for both primary and secondary prevention of CVD . Understanding ceramide’s role in lipid metabolism and its association with cardiovascular risk factors is crucial for improving patient outcomes.
作用机制
Target of Action
C3 Ceramide primarily targets ceramide synthases (CerS), which are central enzymes required for the de novo synthesis of ceramides and other sphingolipids . Ceramide synthases catalyze the addition of different acyl-chains to a sphingoid base, accounting for much of the diversity in the sphingolipid family . CerS1 attaches C18 fatty acyl CoA to the sphingoid base .
Mode of Action
C3 Ceramide interacts with its targets by inhibiting insulin signaling or inducing mitochondrial fragmentation . It promotes Akt dephosphorylation via protein phosphatase 2A and prevents Akt translocation via another putative target, PKCζ .
Biochemical Pathways
C3 Ceramide affects several biochemical pathways. It plays a role in activating cell death signals initiated by cytokines, chemotherapeutic agents, and ionizing radiation . Ceramide-mediated cell signaling contributes to cell cycle arrest, terminal cell differentiation, and apoptosis . Dysfunctional metabolism of ceramide may contribute to multidrug resistance .
Pharmacokinetics (ADME Properties)
The pharmacokinetics of C3 Ceramide, like other drug molecules, involves absorption, distribution, metabolism, and excretion (ADME). In general, drug likeness parameters are important indicators of a molecule’s suitable ADME properties .
Result of Action
C3 Ceramide has profound molecular and cellular effects. It serves as a lipid modulator to regulate cellular functions, including cell cycle arrest, differentiation, and apoptosis . Changes in ceramide metabolism can cause certain diseases . Ceramide is a key player in the induction of β-cell apoptosis, insulin resistance, and reduction of insulin gene expression .
Action Environment
The action of C3 Ceramide can be influenced by various environmental factors such as stress and diet . For example, in the skin, delivering topical ceramides in balanced and optimal combination with cholesterol and free fatty acids—while supporting and boosting the endogenous biosynthesis of ceramides using ingredients such as niacinamide and lactic acid—helps relieve symptoms of atopic diseases .
安全和危害
Ceramide 3 is used mainly as a moisturizer in various cosmetic products . Although several safety studies on formulations containing pseudo-ceramide or ceramide have been conducted at the preclinical and clinical levels for regulatory approval, no studies have evaluated the systemic toxicity of ceramide 3 .
未来方向
Ceramides are associated with hypothalamic dysfunction in response to metaflammation, endoplasmic reticulum (ER) stress, and lipotoxicity, leading to insulin/leptin resistance . The manipulation of sphingolipid levels could be useful in enabling clinicians to treat obesity, particularly by decreasing ceramide levels and the inflammation/endoplasmic reticulum stress induced in response to overfeeding with saturated fatty acids .
属性
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)19(18-23)22-21(25)4-2/h16-17,19-20,23-24H,3-15,18H2,1-2H3,(H,22,25)/b17-16+/t19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWDUUZCKNDXDD-YIVRLKKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)CC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C3 Ceramide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid](/img/structure/B565893.png)
![5-Chloro-N-[2-oxo-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide](/img/structure/B565898.png)
![(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinecarboxylic Acid](/img/no-structure.png)
![N-[2-Butyl-3-(4-methoxybenzoyl)-5-benzofuranyl]-methanesulfonamide](/img/structure/B565901.png)

![5-O-Ethyl 3-O-methyl 4-(2-chlorophenyl)-2,6-bis[2-(1,3-dioxoisoindol-2-yl)ethoxymethyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B565907.png)
![3-Amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoic Acid Methyl Ester](/img/structure/B565908.png)